molecular formula C12H12F3NO B2797985 (4,4-Difluoropiperidin-1-yl)-(3-fluorophenyl)methanone CAS No. 2327240-67-3

(4,4-Difluoropiperidin-1-yl)-(3-fluorophenyl)methanone

Cat. No. B2797985
CAS RN: 2327240-67-3
M. Wt: 243.229
InChI Key: RGWXBRKQGZAZKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as piperidines. Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, which is a six-membered ring with one nitrogen atom. The ring would be substituted at the 4,4-positions with fluorine atoms and at the 1-position with a phenyl methanone group. The phenyl ring of the methanone group would be substituted at the 3-position with a fluorine atom .


Chemical Reactions Analysis

As a piperidine derivative, this compound could potentially undergo a variety of chemical reactions. These could include electrophilic aromatic substitution reactions on the phenyl ring, nucleophilic substitution reactions on the fluorine atoms, or reactions at the carbonyl group of the methanone moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of fluorine atoms could increase its stability and lipophilicity. The carbonyl group could potentially form hydrogen bonds, influencing its solubility and reactivity .

Mechanism of Action

Without specific information about this compound, it’s difficult to predict its mechanism of action. It could potentially exhibit biological activity based on its structural similarity to other biologically active piperidine derivatives .

Safety and Hazards

Without specific safety data for this compound, general precautions should be taken while handling it. It’s advisable to use personal protective equipment, avoid inhalation or contact with skin or eyes, and ensure good ventilation in the work area .

Future Directions

Further studies could be conducted to determine the specific physical and chemical properties of this compound, as well as its potential biological activity. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

(4,4-difluoropiperidin-1-yl)-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c13-10-3-1-2-9(8-10)11(17)16-6-4-12(14,15)5-7-16/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWXBRKQGZAZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-1-(3-fluorobenzoyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.